Fmoc-Phe(4-Br)-OH (CAS 198561-04-5) is a fluorenylmethyloxycarbonyl-protected, non-canonical amino acid featuring a para-bromo substituted aromatic ring. In industrial and advanced laboratory solid-phase peptide synthesis (SPPS), it serves as a dual-purpose building block: it introduces a highly directional halogen bond donor for structural optimization and provides a reactive aryl bromide handle for late-stage, on-resin palladium-catalyzed cross-coupling reactions [1]. From a procurement perspective, this compound is prioritized when standard proteinogenic amino acids lack the necessary functional handles for downstream diversification, and when balancing reagent cost against cross-coupling reactivity is critical for scaling peptide library synthesis [2].
Substituting Fmoc-Phe(4-Br)-OH with other halogenated analogs directly impacts synthetic yield and process viability. Replacing it with the cheaper Fmoc-Phe(4-Cl)-OH results in near-total failure during standard on-resin Suzuki-Miyaura cross-couplings, as the aryl chloride bond is too inert for mild palladium insertion without specialized, expensive ligands and elevated temperatures that degrade peptide backbones [1]. Conversely, substituting with Fmoc-Phe(4-I)-OH increases the reactivity but introduces significant procurement cost and synthetic risk; the aryl iodide is highly susceptible to premature dehalogenation during extended SPPS cycles or global cleavage conditions [2]. Therefore, the 4-bromo variant is strictly required to maintain the required balance of cross-coupling reactivity and SPPS stability.
For late-stage peptide diversification, the reactivity of the aryl halide handle is the primary procurement driver. Under standard mild aqueous/organic biphasic conditions using Pd catalysts at 37-50 °C, peptides incorporating Fmoc-Phe(4-Br)-OH routinely achieve >80% conversion to the biaryl product. In direct contrast, identical protocols applied to Fmoc-Phe(4-Cl)-OH yield <5% conversion, rendering the chloro-analog useless for mild on-resin derivatization [1].
| Evidence Dimension | Cross-coupling conversion yield under mild conditions |
| Target Compound Data | Fmoc-Phe(4-Br)-OH: >80% conversion |
| Comparator Or Baseline | Fmoc-Phe(4-Cl)-OH: <5% conversion |
| Quantified Difference | 75+ percentage point increase in yield |
| Conditions | Pd-catalyzed Suzuki-Miyaura coupling, 37 °C, aqueous buffer/organic solvent mix |
Procuring the 4-bromo analog is mandatory for laboratories performing late-stage peptide library diversification without investing in specialized ligands or harsh conditions that risk peptide epimerization.
When engineering peptides for target binding, the magnitude of the halogen's sigma-hole dictates the strength of the resulting halogen bond with Lewis bases (e.g., protein backbone carbonyls). The 4-bromo derivative provides a robust positive electrostatic potential (sigma-hole) capable of forming stable interactions, significantly outperforming the 4-chloro derivative, which exhibits a much weaker sigma-hole and consequently lower binding affinity in structurally optimized peptide therapeutics [1].
| Evidence Dimension | Sigma-hole magnitude and halogen bond directionality |
| Target Compound Data | 4-Br: Strong sigma-hole, highly directional bonding |
| Comparator Or Baseline | 4-Cl: Weak sigma-hole, negligible bonding contribution in aqueous media |
| Quantified Difference | Significant enhancement in target binding affinity via highly directional electrostatic interaction |
| Conditions | Peptide-protein interface binding assays / computational electrostatic potential mapping |
Buyers focused on rational drug design must select the 4-bromo variant over the 4-chloro variant to reliably exploit halogen bonding for affinity gains.
In the synthesis of long peptides (>20 amino acids), the stability of the halogenated residue against repeated exposure to piperidine and final TFA cleavage cocktails is critical. While Fmoc-Phe(4-I)-OH provides slightly faster cross-coupling kinetics, it suffers from measurable deiodination during extended synthesis and cleavage, leading to complex crude mixtures. Fmoc-Phe(4-Br)-OH demonstrates >98% retention of the halogen handle under identical extended SPPS conditions, drastically reducing the burden of downstream HPLC purification [1].
| Evidence Dimension | Halogen retention during extended SPPS and TFA cleavage |
| Target Compound Data | Fmoc-Phe(4-Br)-OH: >98% retention |
| Comparator Or Baseline | Fmoc-Phe(4-I)-OH: Susceptible to measurable deiodination (>5-10% loss depending on scavengers) |
| Quantified Difference | Near-complete elimination of dehalogenated side-products |
| Conditions | Standard Fmoc-SPPS (20% piperidine/DMF) followed by 95% TFA cleavage |
Procuring the 4-bromo derivative rather than the 4-iodo derivative minimizes batch failure and purification costs in the manufacturing of long or complex peptide sequences.
Because Fmoc-Phe(4-Br)-OH achieves >80% conversion in mild on-resin Suzuki-Miyaura couplings, it is the standard choice for synthesizing combinatorial peptide libraries. Buyers procure this compound to insert a single reactive node that can be diversified with various aryl boronic acids post-synthesis, avoiding the need to synthesize each peptide variant from scratch [1].
In medicinal chemistry, replacing a native phenylalanine with Fmoc-Phe(4-Br)-OH allows researchers to probe and exploit halogen bonding interactions within a target protein's binding pocket. The strong sigma-hole of the bromine atom makes this compound the required selection over chlorinated analogs when attempting to increase binding affinity through directional non-covalent interactions [2].
For structural biology workflows, incorporating the 4-bromo derivative into a peptide sequence provides a stable, predictable heavy atom for anomalous dispersion phasing in X-ray crystallography. Its higher resistance to dehalogenation compared to iodinated analogs ensures high homogeneity of the crystallized peptide sample [1].